Dexfenfluramine

概要

説明

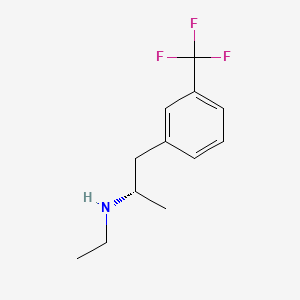

デクスフェンフルラミンは、レダックスという名称で市販されていたセロトニン作動性食欲抑制薬です。これはフェンフルラミンのd-エナンチオマーであり、アンフェタミンと構造的に類似していますが、心理的な刺激効果はありません。 デクスフェンフルラミンは、脳内の細胞外セロトニンの量を増やすことで食欲を抑制します 。 デクスフェンフルラミンは、1990年代半ばに米国食品医薬品局(FDA)によって体重減少目的で承認されましたが、心血管系の副作用の懸念から1997年に販売中止となりました .

準備方法

デクスフェンフルラミンの合成には、いくつかのステップが含まれます。

2-(3-(トリフルオロメチル)フェニル)アセトニトリルの加水分解: 2-(3-(トリフルオロメチル)フェニル)酢酸を生成します。

2-(3-(トリフルオロメチル)フェニル)酢酸の反応: 無水酢酸と触媒を用いて、1-(3-(トリフルオロメチル)フェニル)プロパン-2-オンを生成します。

1-(3-(トリフルオロメチル)フェニル)プロパン-2-オンの還元的アミノ化: ボロハイドライド還元剤を用いてエチルアミンと反応させて、デクスフェンフルラミンを生成します.

化学反応の分析

デクスフェンフルラミンは、いくつかの種類の化学反応を起こします。

酸化: デクスフェンフルラミンは酸化されて、さまざまな代謝産物を形成することができます。

還元: この化合物は、特定の条件下で還元することができます。

置換: デクスフェンフルラミンは、特にトリフルオロメチル基に関与する置換反応を起こすことができます。

これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応の触媒などがあります。 これらの反応から生成される主な生成物には、デクスフェンフルラミンのさまざまな代謝産物と誘導体があります .

科学研究の応用

デクスフェンフルラミンは、さまざまな科学研究の応用で用いられています。

化学: この化合物は、その独自の化学的性質と反応について研究されてきました。

生物学: 研究は、セロトニンレベルへの影響と、セロトニン不均衡に関連する状態の治療における可能性のある用途に焦点を当てています。

医学: デクスフェンフルラミンは体重減少のために使用され、肥満とその関連する代謝性疾患の治療における可能性について研究されてきました.

科学的研究の応用

Therapeutic Use in Obesity Management

Dexfenfluramine acts by increasing serotonergic activity, which is believed to reduce appetite and promote weight loss. Clinical studies have demonstrated its efficacy in managing obesity, particularly in patients with comorbid conditions such as diabetes and hypertension.

Clinical Efficacy

- Weight Loss : In short-term studies, patients taking this compound (15 mg twice daily) experienced significant weight loss compared to placebo groups and similar outcomes to other weight-loss medications like ephedrine/caffeine and fluoxetine .

- Long-Term Administration : The compound has shown effectiveness in maintaining weight loss over a year, with most weight reduction occurring within the first six months .

Metabolic Improvements

Patients treated with this compound exhibited improvements in:

- Glycemic control in non-insulin-dependent diabetes mellitus.

- Blood lipid profiles.

- Blood pressure levels .

Safety and Side Effects

Despite its effectiveness, this compound has been associated with cardiovascular risks, leading to its withdrawal from the market in 1997. Notable side effects include:

- Cardiovascular Issues : Studies indicated an increased prevalence of valvular heart disease among users, particularly after prolonged use .

- Common Adverse Events : Mild side effects such as diarrhea, dry mouth, and somnolence were reported, with withdrawal rates due to adverse events around 7-10% .

Case Studies and Research Findings

Several clinical trials have documented the outcomes of this compound treatment:

Regulatory History and Current Status

This compound was approved by the U.S. Food and Drug Administration for weight management but was withdrawn due to safety concerns related to cardiovascular health. The compound's history reflects the challenges of balancing efficacy with safety in pharmacological treatments for obesity.

作用機序

デクスフェンフルラミンは、脳内のセロトニンレベルを高めることで効果を発揮します。それはセロトニンの再取り込み阻害薬として作用し、シナプトソームからセロトニンの放出も引き起こします。セロトニンの再取り込みポンプに結合することで、デクスフェンフルラミンはセロトニンの再取り込みを阻害し、セロトニン受容体の活性化を促進します。 これは、視床下部に位置する摂食行動の中枢におけるセロトニンの伝達を強化し、食欲を抑制します .

類似化合物との比較

デクスフェンフルラミンは、次のような他の化合物と似ています。

フェンフルラミン: 両者は構造的に類似しており、セロトニンレベルに作用しますが、デクスフェンフルラミンはd-エナンチオマーであり、フェンフルラミンの心理的な刺激効果はありません.

フェンテルミン: 別の体重減少薬ですが、中枢神経系興奮薬として作用し、作用機序が異なります.

トピラマート: 体重減少とてんかん治療に使用されますが、異なる経路と機序で作用します.

デクスフェンフルラミンは、セロトニンの再取り込みと放出に対する特定の作用において独自であり、他の体重減少薬とは異なります .

生物活性

Dexfenfluramine (Dfen) is a serotonin reuptake inhibitor that has been primarily used as an anorectic agent. It has garnered attention due to its significant effects on serotonin levels and its association with pulmonary arterial hypertension (PAH). This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and related case studies.

This compound acts by inhibiting the serotonin reuptake pump, leading to increased levels of serotonin in the synaptic cleft. This elevation enhances serotonergic transmission, particularly in the hypothalamic centers responsible for regulating feeding behavior, resulting in appetite suppression. The primary targets include:

- Serotonin Transporter (SERT) : Dfen binds to SERT, inhibiting serotonin reuptake and increasing extracellular serotonin concentrations .

- 5-Hydroxytryptamine Receptor 2C (5-HT2C) : Dfen acts as an agonist at this receptor, further modulating appetite control .

Appetite Suppression

The primary clinical use of this compound has been in weight management. By enhancing serotoninergic activity in the hypothalamus, Dfen effectively reduces carbohydrate cravings and overall food intake.

Cardiovascular Implications

Research indicates that this compound can induce PAH through a serotonergic mechanism. Studies have shown that Dfen administration leads to increased right ventricular pressure and pulmonary vascular remodeling, particularly in female mice. This effect is mediated through the upregulation of cytochrome P450 1B1 (CYP1B1), which plays a critical role in the development of PAH .

In Vivo Studies

A study demonstrated that female mice treated with Dfen exhibited significant increases in pulmonary artery pressure and vascular remodeling. The protective role of CYP1B1 was confirmed using CYP1B1 knockout mice, which showed resistance to Dfen-induced PAH .

In Vitro Studies

Dfen was found to stimulate proliferation in pulmonary artery smooth muscle cells (PASMCs) derived from PAH patients. This proliferation was linked to increased CYP1B1 expression and was inhibited by specific CYP1B1 inhibitors . Additionally, Dfen treatment led to elevated levels of tryptophan hydroxylase 1 (Tph1), further supporting its role in serotonin synthesis and subsequent PAH development .

Case Studies

Several case reports have highlighted the adverse effects associated with this compound use:

- Pulmonary Hypertension : A notable case involved a patient developing severe PAH after prolonged use of Dfen for weight loss, underscoring the drug's potential cardiovascular risks.

- Legal Implications : The litigation surrounding this compound has shaped our understanding of its risks, leading to increased scrutiny and regulation of similar anorectic agents .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Mechanism | Serotonin reuptake inhibition; agonist at 5-HT2C receptors |

| Primary Effects | Appetite suppression; increased serotonin levels |

| Adverse Effects | Associated with pulmonary arterial hypertension; potential cardiovascular risks |

| Key Research Findings | Upregulation of CYP1B1; proliferation of PASMCs; protective effects in knockout models |

特性

IUPAC Name |

(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGIVFWFUFKIQN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025754 | |

| Record name | Dexfenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dexfenfluramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.15e-02 g/L | |

| Record name | Dexfenfluramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dexfenfluramine binds to the serotonin reuptake pump. This causes inhbition of serotonin reuptake. The increased levels of serotonin lead to greater serotonin receptor activation which in turn lead to enhancement of serotoninergic transmission in the centres of feeding behavior located in the hypothalamus. This suppresses the appetite for carbohydrates., The anorectic agent dexfenfluramine (dex) causes the development of primary pulmonary hypertension in susceptible patients by an unknown mechanism. We compared the effects of dex with those of its major metabolite, nordexfenfluamine (nordex), in the isolated perfused rat lung and in isolated rings of resistance pulmonary arteries. Nordex caused a dose-dependent and more intense vasoconstriction, which can be inhibited by the nonspecific 5-hydroxytryptamine type 2 (5-HT(2)) blocker ketanserin. Similarly a rise in cytosolic calcium concentration ([Ca(2+)](i)) in dispersed pulmonary artery smooth muscle cells (PASMCs) induced by nordex could be prevented by ketanserin. Unlike prior observations with dex, nordex did not inhibit K(+) current or cause depolarization in PASMCs. Removal of Ca(2+) from the tissue bath or addition of nifedipine (1 microM) reduced ring contraction to nordex by 60 +/- 9 and 63 +/- 4%, respectively. The addition of 2-aminoethoxydiphenyl borate (2-APB), a blocker of store-operated channels and the inositol 1,4,5-trisphosphate receptor, caused a dose-dependent decrease in the ring contraction elicited by nordex. The combination of 2-APB (10 microM) and nifedipine (1 microM) completely ablated the nordex contraction. Likewise the release of Ca(2+) from the sarcoplasmic reticulum by cyclopiazonic acid markedly reduced the nordex contraction while leaving the KCl contraction unchanged. We conclude that nordex may be responsible for much of the vasoconstriction stimulated by dex, through the activation of 5-HT(2) receptors and that the [Ca(2+)](i) increase in rat PASMCs caused by dex/nordex is due to both influx of extracellular Ca(2+) and release of Ca(2+) from the sarcoplasmic reticulum., Plasma levels of serotonin are elevated in primary pulmonary hypertension even after bilateral lung transplantation, suggesting a possible etiologic role. Serotonin is released primarily from the small intestine. Anorectic agents, such as dexfenfluramine, which can cause pulmonary hypertension, are known to inhibit potassium channels in vascular smooth muscle cells. We examined the hypothesis that dexfenfluramine may stimulate release of serotonin from the ileum by inhibition of K+ channels. In an isolated loop of rat ileum perfused with a physiological salt solution, the administration of dexfenfluramine, its major metabolite D-norfenfluramine, the potassium channel blocker 4-aminopyridine (5 mM), and caffeine (30 mM) increased serotonin levels in the venous effluent. Potassium chloride (60 mM) tended to increase serotonin levels. In genetically susceptible individuals, dexfenfluramine may induce pulmonary hypertension by increasing cytosolic calcium in enterochromaffin cells of the small intestine, thus releasing serotonin and causing vasoconstriction. This work indicates that dexfenfluramine and its major metabolite d-norfenfluramine can increase serotonin release from the small intestine. | |

| Record name | Dexfenfluramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEXFENFLURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3239-44-9 | |

| Record name | Dexfenfluramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3239-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexfenfluramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003239449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexfenfluramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexfenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXFENFLURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E35R3G56OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXFENFLURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7356 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dexfenfluramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。